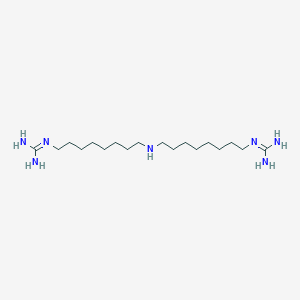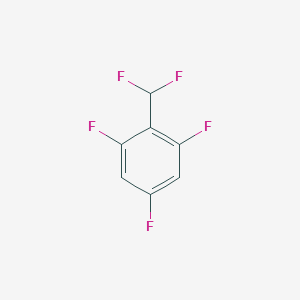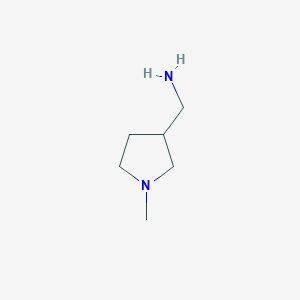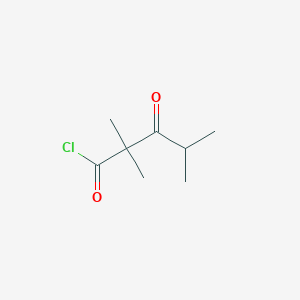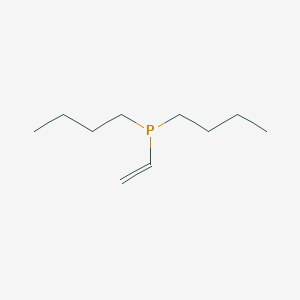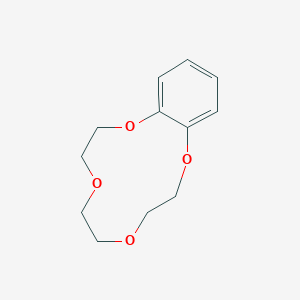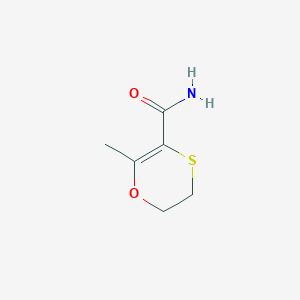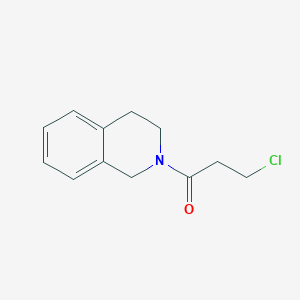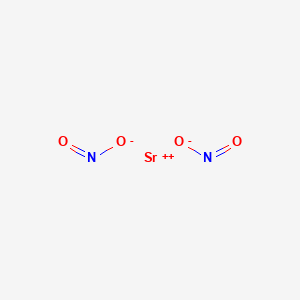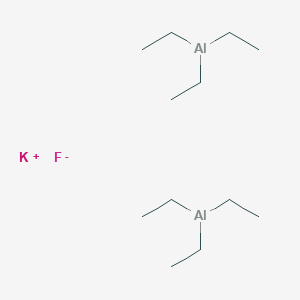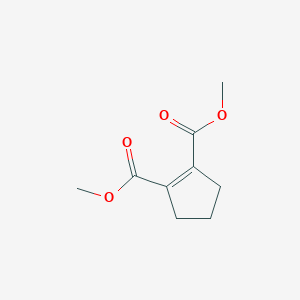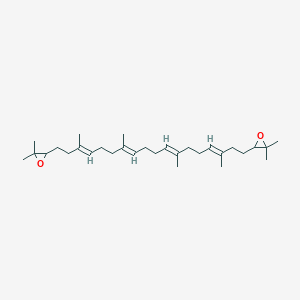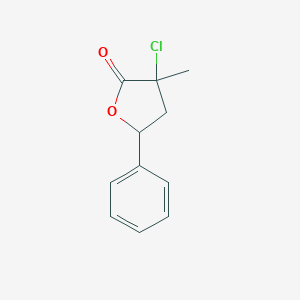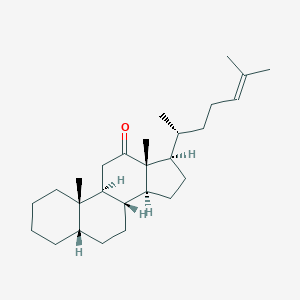
5beta-Cholest-24-en-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Cholest-24-en-12-one is a steroidal compound that belongs to the class of cholesterols. It is a natural product that has been found in various sources such as plants, animals, and microorganisms. It has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 5beta-Cholest-24-en-12-one is not fully understood. However, it has been found to interact with various cellular targets such as enzymes, receptors, and ion channels. It has been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been found to exhibit antioxidant and anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
5beta-Cholest-24-en-12-one has been found to exhibit various biochemical and physiological effects. It has been found to modulate the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been found to modulate the activity of various receptors such as PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5beta-Cholest-24-en-12-one in lab experiments include its availability, cost-effectiveness, and potential applications in various fields. The limitations of using 5beta-Cholest-24-en-12-one in lab experiments include its low solubility in water, which may limit its use in certain experiments. It may also exhibit cytotoxicity at high concentrations, which may limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for the study of 5beta-Cholest-24-en-12-one. One direction is to further investigate its potential applications in medicine, agriculture, and industry. Another direction is to study its mechanism of action and cellular targets in more detail. Additionally, the development of more efficient and cost-effective synthesis methods for 5beta-Cholest-24-en-12-one may also be an area of future research.
Métodos De Síntesis
The synthesis of 5beta-Cholest-24-en-12-one can be achieved through various methods such as chemical synthesis, microbial fermentation, and enzymatic synthesis. The chemical synthesis involves the use of various chemical reagents and catalysts to produce the compound. Microbial fermentation involves the use of microorganisms such as bacteria and fungi to produce the compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction and produce the compound. The choice of synthesis method depends on the availability of starting materials, cost-effectiveness, and the desired purity of the product.
Aplicaciones Científicas De Investigación
5beta-Cholest-24-en-12-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, it has been found to exhibit plant growth-promoting activity and has been studied for its potential use as a biofertilizer. In industry, it has been studied for its potential use as a precursor for the synthesis of various steroids and hormones.
Propiedades
Número CAS |
14949-29-2 |
|---|---|
Nombre del producto |
5beta-Cholest-24-en-12-one |
Fórmula molecular |
C27H44O |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)22-14-15-23-21-13-12-20-11-6-7-16-26(20,4)24(21)17-25(28)27(22,23)5/h9,19-24H,6-8,10-17H2,1-5H3/t19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
Clave InChI |
ONHUXHSYEDHRCB-FEKPLHOGSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
Sinónimos |
5β-Cholest-24-en-12-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



